Reduced Lipophilicity at Physiological pH: LogD₇.₄ Comparison of 5,6-Dimethyl vs. 6-Ethyl Analog
The 5,6-dimethyl substitution pattern on the target compound yields a calculated LogD₇.₄ of –0.56, compared to –0.98 for the 6-ethyl analog (2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethyl-4(1H)-pyrimidinone, CAS 1170363-87-7) . While both values are negative (indicating a preference for aqueous phase at physiological pH), the target compound is 0.42 log units less hydrophilic. This places it closer to the generally preferred LogD₇.₄ range of 1–3 for optimal passive membrane permeability, while still maintaining adequate aqueous solubility relative to the 6-ethyl comparator . The more balanced LogD of the target compound suggests potentially superior intestinal absorption and cell permeability compared to the overly hydrophilic 6-ethyl analog .
| Evidence Dimension | Calculated distribution coefficient at pH 7.4 (LogD₇.₄) |
|---|---|
| Target Compound Data | LogD₇.₄ = –0.56 |
| Comparator Or Baseline | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethyl-4(1H)-pyrimidinone (CAS 1170363-87-7): LogD₇.₄ = –0.98 |
| Quantified Difference | ΔLogD₇.₄ = +0.42 (target is 0.42 log units more lipophilic, approximately 2.6-fold higher distribution into lipid phase) |
| Conditions | Predicted using ACD/Labs Percepta Platform PhysChem Module v14.00, identical algorithm for both compounds |
Why This Matters
A LogD₇.₄ of –0.56 vs. –0.98 represents a meaningful shift toward the permeability-optimal range; for medicinal chemistry programs prioritizing oral bioavailability, the target compound's more balanced lipophilicity profile may translate to superior Caco-2 permeability and fraction absorbed compared to the 6-ethyl congener.
